molecular formula C18H13F3N2OS B2482897 Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether CAS No. 478030-30-7

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether

Cat. No.: B2482897
CAS No.: 478030-30-7
M. Wt: 362.37
InChI Key: BNIVKJSVFNPEBZ-UHFFFAOYSA-N
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Description

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether is a complex organic compound that features a trifluoromethyl group, a phenylsulfanyl group, and a pyrimidinyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and attachment of the phenylsulfanyl group. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the trifluoromethyl group can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenylsulfanyl group can participate in redox reactions, potentially modulating the activity of enzymes or other proteins. The pyrimidinyl ether moiety can interact with nucleic acids or other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-methoxy-4-phenylsulfanyl-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIVKJSVFNPEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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